2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, making this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid typically involves the reaction of a spirocyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) with sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with new functional groups replacing the Boc group.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for selective reactions and the synthesis of complex molecules. The Boc group is typically removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butoxycarbonyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid .
- 2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride .
- 2-Benzyl-8-[(Tert-Butoxy)Carbonyl]-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid Hydrochloride .
Uniqueness
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination allows for versatile applications in organic synthesis, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C15H25NO4 |
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Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-9-15(11(16)12(17)18)7-5-4-6-8-15/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
XJAKTOXUKZAJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CCCCC2 |
Origin of Product |
United States |
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